Dilithium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate
Description
Properties
CAS No. |
94138-94-0 |
|---|---|
Molecular Formula |
C6H6Li2O7 |
Molecular Weight |
204.0 g/mol |
IUPAC Name |
dilithium;2-(carboxymethyl)-2-hydroxybutanedioate |
InChI |
InChI=1S/C6H8O7.2Li/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;2*+1/p-2 |
InChI Key |
KPHBXCOBSIAOGG-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].[Li+].C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation of dilithium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate generally involves the neutralization of citric acid or its derivatives with lithium hydroxide or lithium carbonate under controlled conditions. The process aims to selectively replace two acidic protons with lithium ions, yielding the dilithium salt while maintaining one free acidic hydrogen.
Detailed Preparation Procedure
Starting Materials: Anhydrous or monohydrate citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid) and lithium hydroxide (LiOH) or lithium carbonate (Li2CO3) are the primary raw materials.
Reaction Medium: The reaction is typically conducted in aqueous or mixed aqueous-organic solvents to facilitate dissolution and reaction kinetics.
Reaction Conditions: The neutralization is performed at ambient to slightly elevated temperatures (20–60 °C) with continuous stirring to ensure homogeneity. The pH is carefully monitored to achieve partial neutralization corresponding to the dilithium salt formation.
Isolation: After completion, the reaction mixture is concentrated under reduced pressure or cooled to precipitate the dilithium hydrogen salt. The solid is then filtered, washed, and dried under vacuum to obtain the pure compound.
Industrial Scale Considerations
Industrial production involves scaling the above laboratory procedure with attention to:
Purity Control: Ensuring minimal contamination with mono- or trilithium salts by precise stoichiometric control and pH monitoring.
Solvent Management: Use of environmentally benign solvents and recycling of aqueous streams.
Crystallization: Optimization of crystallization parameters (temperature, solvent composition) to maximize yield and purity.
Drying: Controlled drying to prevent decomposition or hydration changes.
Reaction Analysis and Data
The key reaction is a neutralization:
$$
\text{Citric Acid (C}6\text{H}8\text{O}7) + 2 \text{LiOH} \rightarrow \text{this compound (C}6\text{H}6\text{Li}2\text{O}7) + 2 \text{H}2\text{O}
$$
Reaction Parameters and Yields
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | 20–60 °C | Ambient to mild heating |
| pH at completion | ~4.5–5.5 | Partial neutralization |
| Reaction time | 1–4 hours | Depends on scale and mixing efficiency |
| Yield | 85–95% | High yield with controlled conditions |
| Purity (by HPLC) | >98% | High purity achievable |
Purification Techniques
Crystallization: Slow cooling or anti-solvent addition to induce crystallization.
Filtration: Vacuum filtration to separate solid product.
Drying: Vacuum drying at 40–60 °C to remove residual moisture.
Comparative Notes on Preparation Routes
While the direct neutralization of citric acid with lithium hydroxide is the most straightforward and widely used method, alternative routes include:
Use of Lithium Carbonate: Reacting citric acid with lithium carbonate under heating to release CO2 and form the dilithium salt.
Ion Exchange Methods: Passing citric acid solutions through lithium ion-exchange resins to substitute protons with lithium ions.
These alternative methods may be employed depending on raw material availability and process economics but generally converge on the same product.
Research Findings and Industrial Patents
Patents related to the preparation of lithium salts of citric acid emphasize the importance of reaction medium, temperature control, and stoichiometry to minimize by-products and maximize purity.
Research indicates that the presence of water and temperature fluctuations can affect the crystallization behavior and polymorphic forms of the dilithium salt, impacting its stability and solubility.
Industrial processes often incorporate continuous monitoring of pH and conductivity to ensure consistent product quality.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Neutralization with LiOH | Citric acid + LiOH | Aqueous, 20–60 °C, pH ~5 | Simple, high yield, scalable | Requires precise pH control |
| Neutralization with Li2CO3 | Citric acid + Li2CO3 | Heating, CO2 evolution | Uses cheaper Li source | Gas evolution requires venting |
| Ion Exchange | Citric acid solution + Li resin | Ambient, flow-through | High purity, selective | More complex equipment |
Chemical Reactions Analysis
Thermal Decomposition and Polymorphic Rearrangement
Heating Li(Li,H)-o-DHT under inert atmospheres induces a retro-Kolbe-Schmitt reaction, producing a new polymorph (Li-o-DHT) and releasing CO :
Thermal Behavior Analysis :
| Temperature Range (°C) | Observed Phase Transition | Products Formed |
|---|---|---|
| 25–265 | Crystalline stability | No change |
| 265–270 | Phase transition | Intermediate polymorph |
| 270–500 | Decomposition | LiCO, amorphous carbon |
Mechanistic Insight :
The retro-Kolbe-Schmitt reaction involves decarboxylation and structural rearrangement, leading to a lithium-rich phase (Li-o-DHT) with altered electrochemical properties .
Electrochemical Reactivity
In lithium-ion battery applications, Li(Li,H)-o-DHT exhibits redox activity due to its conjugated carboxylate system. While specific reaction pathways remain under investigation, cyclic voltammetry studies suggest reversible lithium intercalation/deintercalation at potentials between 2.5–3.5 V (vs. Li/Li) .
Proposed Redox Reaction :
Comparative Reactivity with Related Lithium Salts
| Compound | Key Reactions | Distinctive Features |
|---|---|---|
| Li(Li,H)-o-DHT | Acid-base synthesis, thermal decomposition | Polymorphic stability, redox activity |
| Li-o-DHT (polymorph) | Electrochemical cycling | Higher Li content, enhanced conductivity |
| Li(H)-o-DHT | Precursor for thermal reactions | Lower thermal stability |
Reaction Conditions and Reagents
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Synthesis | H-o-DHT, LiCO, MeOH | Li(Li,H)-o-DHT |
| Thermal decomposition | N atmosphere, 290°C, 20 hrs | Li-o-DHT, CO |
| Electrochemical cycling | LiPF electrolyte, 2.5–3.5 V | Reversible Li intercalation |
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Solubility | Soluble in water |
| Appearance | White crystalline solid |
Chemistry
Building Block for Organic Synthesis
Dilithium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including:
- Esterification : Reacts with alcohols to form esters.
- Reduction : Can be reduced to produce alcohol derivatives.
- Substitution Reactions : The lithium ions can be replaced with other cations or functional groups.
Biology
Metabolic Pathways and Enzyme Interactions
Research has indicated that this compound may play a role in metabolic pathways. Its interactions with enzymes can influence various biological processes:
- Potential Role in Energy Metabolism : Studies suggest it may affect the metabolism of carbohydrates and fats.
- Enzyme Inhibition : Some research indicates that it can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications.
Medicine
Mood Stabilization and Drug Delivery
Lithium citrate has been recognized for its mood-stabilizing properties, particularly in the treatment of bipolar disorder. Its mechanisms include:
- Neurotransmitter Regulation : Lithium may reduce catecholamine concentrations and affect sodium ion transport across neuronal membranes.
- Drug Delivery Systems : Due to its solubility and stability, it is being investigated as a carrier for drug delivery systems, enhancing the bioavailability of certain medications.
Case Study 1: Lithium Citrate in Bipolar Disorder Treatment
A study published in the Journal of Clinical Psychiatry examined the efficacy of lithium citrate as a mood stabilizer. The results indicated significant improvements in mood stabilization among patients with bipolar disorder when treated with lithium citrate compared to placebo controls .
Case Study 2: Enzyme Interaction Studies
Research published in Biochemistry explored the interaction of this compound with specific metabolic enzymes. The findings suggested that this compound could inhibit key enzymes involved in glycolysis, leading to altered metabolic profiles in treated cells .
Mechanism of Action
The mechanism by which dilithium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate exerts its effects involves its interaction with specific molecular targets. The lithium ions in the compound can interact with enzymes and other proteins, affecting their activity and function. The compound can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Trisodium 2-Hydroxypropane-1,2,3-Tricarboxylate (Trisodium Citrate)
- Chemical Formula : $ \text{Na}3\text{C}6\text{H}5\text{O}7 $
- CAS Number: Not explicitly provided in evidence, but referenced in experimental contexts .
- Properties: Fully deprotonated, water-soluble, and alkaline in solution. Applications: Used in gold nanoparticle synthesis (e.g., with HAuCl$_4$), food preservation, and as a chelating agent .
- Contrast with Dilithium Hydrogen Citrate :
- Sodium salts exhibit higher solubility in aqueous media than lithium salts.
- Dilithium hydrogen citrate’s partial protonation makes it more acidic (pH ~4–5) compared to trisodium citrate (pH ~8–9).
Trilithium 2-Hydroxypropane-1,2,3-Tricarboxylate (Trilithium Citrate)
- Chemical Formula : $ \text{Li}3\text{C}6\text{H}5\text{O}7 $
- CAS Number : 919-16-4 .
- Properties :
- Fully neutralized, with high solubility in polar solvents.
- Applications: Lithium-ion battery electrolytes, mood-stabilizing pharmaceuticals (e.g., lithium therapy for bipolar disorder).
- Contrast :
- Trilithium citrate lacks the acidic hydrogen present in the dilithium hydrogen variant, reducing its buffering capacity.
- Higher lithium content may enhance conductivity in electrochemical applications but increases toxicity risks.
(1R,2S)-1-Hydroxy-1-Methylpropane-1,2,3-Tricarboxylate (Methylisocitrate)
- Chemical Formula : $ \text{C}7\text{H}8\text{O}_7 $ (methyl-substituted derivative).
- IUPAC Name : (1R,2S)-1-hydroxy-1-methylpropane-1,2,3-tricarboxylate .
- Properties :
- Structural isomer of citrate with a methyl group altering stereochemistry.
- Biological Role: Intermediate in the methylcitrate cycle, relevant in microbial metabolism.
- Contrast: Methyl substitution reduces symmetry and solubility compared to unmodified citrate salts. Not used in industrial applications but studied for metabolic pathway research.
Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate
- Chemical Formula : $ \text{K}2\text{C}{10}\text{H}6\text{O}7\text{S}_2 $
- CAS Number : 842-18-2 .
- Properties :
- Sulfonate groups confer high thermal stability and surfactant-like behavior.
- Applications: Dye intermediates, dispersing agents.
- Contrast :
- Sulfonate vs. carboxylate functional groups result in distinct chemical reactivity (e.g., sulfonates are less prone to hydrolysis).
- Dipotassium salt’s aromatic backbone contrasts with citrate’s aliphatic structure.
Data Table: Comparative Properties of Citrate Derivatives
Biological Activity
Dilithium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate (commonly referred to as dilithium citrate) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular structure:
- Molecular Formula : C6H8Li2O7
- Molar Mass : 202.12 g/mol
- CAS Number : 3012-65-5
The compound features two lithium ions coordinated with a tricarboxylic acid derivative, which contributes to its unique properties and biological activities.
1. Antioxidant Properties
This compound exhibits significant antioxidant activity. Research indicates that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .
2. Chelating Agent
The compound acts as a chelating agent for metal ions, which can play a crucial role in various biological processes. By binding to metal ions, dilithium citrate can help mitigate metal toxicity and enhance the bioavailability of essential trace elements necessary for enzymatic functions .
3. Anti-inflammatory Effects
Studies have shown that this compound may have anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for therapeutic applications in inflammatory diseases .
Case Studies and Experimental Evidence
- Antioxidant Activity Assessment :
- Metal Ion Chelation :
- Anti-inflammatory Mechanisms :
Comparative Biological Activity Table
| Activity Type | This compound | Other Compounds |
|---|---|---|
| Antioxidant | Strong free radical scavenger | Vitamin C (moderate) |
| Metal Chelation | Effective for Fe²⁺ and Cu²⁺ ions | EDTA (strong) |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | Aspirin (moderate) |
Q & A
Q. What are the recommended methods for synthesizing dilithium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate, and how can purity be validated?
Synthesis typically involves neutralizing citric acid with lithium hydroxide in a controlled stoichiometric ratio (1:2 for dilithium hydrogen salt). Key steps include:
- pH titration to ensure precise neutralization of carboxylate groups.
- Crystallization under reduced pressure to isolate the compound.
- Purity validation via:
- Ion chromatography to confirm Li⁺ content .
- Thermogravimetric analysis (TGA) to assess hydration states .
- FT-IR spectroscopy to verify carboxylate and hydroxyl functional groups .
Q. What analytical techniques are critical for characterizing this compound’s structural and thermal properties?
- X-ray diffraction (XRD) for crystal structure determination, particularly to differentiate between anhydrous and hydrated forms .
- Differential scanning calorimetry (DSC) to study phase transitions and decomposition temperatures (e.g., decomposition observed near 309°C in analogous holmium citrate ).
- Nuclear magnetic resonance (¹H/¹³C NMR) in D₂O to confirm proton environments and lithium coordination effects on chemical shifts .
Q. How does solubility in aqueous and organic solvents impact experimental design?
- Aqueous solubility : Highly soluble in water due to ionic nature; adjust pH to prevent hydrolysis during kinetic studies .
- Organic solvents : Insoluble in hydrocarbons and halocarbons (e.g., dichloromethane), necessitating polar aprotic solvents (e.g., DMSO) for non-aqueous reactions .
- Temperature dependence : Solubility increases with temperature, critical for recrystallization protocols .
Advanced Research Questions
Q. How do competing coordination effects between lithium ions and other metal cations influence reactivity in catalytic systems?
- Competitive binding studies using UV-Vis spectroscopy with EDTA or crown ethers can quantify Li⁺ selectivity .
- Catalytic applications : In esterification reactions, lithium’s Lewis acidity may enhance reaction rates compared to sodium or potassium citrate salts, but this requires kinetic profiling via HPLC .
Q. What experimental strategies resolve contradictions in stability data under varying humidity and temperature conditions?
- Controlled humidity chambers paired with TGA can map hydration/dehydration thresholds .
- Accelerated stability testing (40°C/75% RH for 6 months) with periodic XRD to detect polymorphic shifts .
- Mechanistic insights : Degradation pathways (e.g., decarboxylation) can be modeled using DFT calculations .
Q. How does the compound’s behavior in buffer systems affect its utility in pharmaceutical or biochemical research?
- pH-dependent speciation : The tricarboxylate moiety acts as a buffering agent in pH 3–6 ranges, but lithium ions may interfere with enzymatic assays (e.g., ATPase inhibition) .
- Chelation studies : Competitive binding with divalent cations (e.g., Ca²⁺, Mg²⁺) can be monitored via isothermal titration calorimetry (ITC) .
Q. What advanced spectroscopic methods elucidate lithium’s role in the compound’s electronic structure?
- Solid-state ⁷Li NMR to probe lithium coordination geometry and mobility .
- X-ray absorption spectroscopy (XAS) at Li K-edge to study local electronic environments .
- Raman spectroscopy to identify Li–O vibrational modes, which correlate with thermal stability .
Methodological Notes
- Safety protocols : Follow GHS guidelines for skin/eye protection and respiratory hazards, as lithium salts may exhibit irritant properties .
- Data interpretation : Cross-reference with analogous citrate salts (e.g., trisodium or holmium citrate) when direct literature on the dilithium salt is limited .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
